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molecular formula C9H18N2S B8403162 N'-(4.4-dimethylcyclohexyl)-thiourea

N'-(4.4-dimethylcyclohexyl)-thiourea

Cat. No. B8403162
M. Wt: 186.32 g/mol
InChI Key: LMYKWLSCBLZNEA-UHFFFAOYSA-N
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Patent
US03932503

Procedure details

2.9 g of N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)- benzene-sulfonyl]-N'-(4.4-dimethylcyclohexyl)-thiourea (prepared by reaction of 4-[β-<2-methoxy-5-chlorobenzamido>-ethyl]-benzenesulfonamide with cyclohexyl mustard oil in dioxane/acetone in the presence of potassium carbonate) melting point 175°-177°C and decomposition, are dissolved in 250 ml acetone. An aqueous solution of 0.7 g sodium nitrite is added and while stirring is continued at 5°C, 15 ml of 5N acetic acid are added dropwise. After stirring for 21/2 hours acetone is distilled off. The residue is dissolved in dilute sodium hydroxide solution, the solution is clarified with charcoal and acidified. There is obtained a crystalline precipitate of N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-N'-(4.4-dimethylcyclohexyl)-urea, which is filtered off with suction and recrystallized from dilute methanol. The substance melts at 174°-176°C. 2. (a) 5.38 g of N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)benzene-sulfonyl]-N'-(4.4-dimethylcyclohexyl)-thiourea are dissolved in 5 ml dioxane and 250 ml methanol. Then 2.16 g of mercury peroxide are added and stirring is continued for 4 hours at 60°C. The mercury sulfide formed is filtered off, and the filtrate is half concentrated and water is added. After abandoning during the night a crystalline precipitate has formed, which is filtered off with suction and recrystallized from dilute methanol. The N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-N'-(4.4-dimethylcyclohexyl)-isoureamethylether thus obtained melts at 149°-151°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclohexyl mustard oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dioxane acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=S)[NH2:10])[CH2:4][CH2:3]1.C1(S(N)(=O)=[O:20])C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].N([O-])=O.[Na+]>O1CCOCC1.CC(C)=O.CC(C)=O.C(O)(=O)C>[CH3:1][C:2]1([CH3:12])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:20])[NH2:10])[CH2:4][CH2:3]1 |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC(CC1)NC(N)=S)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Name
cyclohexyl mustard oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
dioxane acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.CC(=O)C
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is continued at 5°C
DISTILLATION
Type
DISTILLATION
Details
is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dilute sodium hydroxide solution

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)NC(N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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